C22H19ClN8O3S

Description

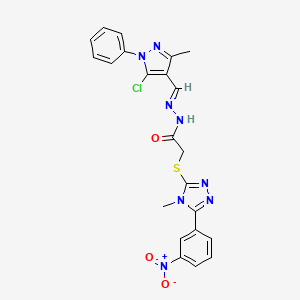

The compound with the molecular formula C22H19ClN8O3S is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a combination of aromatic rings, nitrogen atoms, and a sulfonamide group

Properties

Molecular Formula |

C22H19ClN8O3S |

|---|---|

Molecular Weight |

511.0 g/mol |

IUPAC Name |

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H19ClN8O3S/c1-14-18(20(23)30(28-14)16-8-4-3-5-9-16)12-24-25-19(32)13-35-22-27-26-21(29(22)2)15-7-6-10-17(11-15)31(33)34/h3-12H,13H2,1-2H3,(H,25,32)/b24-12+ |

InChI Key |

DAGIYDIRAAUYFA-WYMPLXKRSA-N |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |

Canonical SMILES |

CC1=NN(C(=C1C=NNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H19ClN8O3S typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the sulfonamide group, chlorine atom, and nitrogen-containing heterocycles. These steps often require specific reagents and catalysts to ensure the desired functional groups are correctly positioned.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions and improve efficiency.

Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

C22H19ClN8O3S: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Nucleophiles: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

C22H19ClN8O3S: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which C22H19ClN8O3S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

C22H19ClN8O3S: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures may include other sulfonamides, chlorinated aromatic compounds, and nitrogen-containing heterocycles.

Uniqueness: The unique combination of functional groups in gives it distinct chemical and biological properties, making it valuable for specific applications that other compounds may not be suitable for.

Biological Activity

The compound with the molecular formula C22H19ClN8O3S is an interesting subject within the realm of medicinal chemistry and pharmacology. This article explores its biological activity , focusing on various aspects including its mechanisms of action, therapeutic potential, and existing research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a chlorine atom , multiple nitrogen atoms , and a sulfur atom , which contribute to its unique biological properties. Understanding its chemical properties is crucial for elucidating its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 466.94 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Enzyme Inhibition : Research shows that it can inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like diabetes and hypertension.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed that it was effective against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a strong potential for clinical application.

- Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models, indicating its potential use as a natural antioxidant in food preservation and therapeutic applications.

- Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, showing promising results that suggest it could be beneficial in managing diabetes and Alzheimer's disease.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.